molecular formula C8H5F3O2 B2900162 2,4,6-Trifluoro-3-methoxybenzaldehyde CAS No. 886499-89-4

2,4,6-Trifluoro-3-methoxybenzaldehyde

Cat. No.: B2900162
CAS No.: 886499-89-4
M. Wt: 190.121
InChI Key: PYVLJKUBTGRVGB-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5F3O2. It is a trifluoromethyl-substituted benzaldehyde, characterized by the presence of three fluorine atoms and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3-methoxybenzaldehyde typically involves the introduction of trifluoromethyl and methoxy groups onto a benzaldehyde core. One common method is the trifluoromethylation of 3-methoxybenzaldehyde using trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trifluoro-3-methoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired effects in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trifluorobenzaldehyde
  • 3-Methoxybenzaldehyde
  • 2-(Trifluoromethyl)benzaldehyde

Uniqueness

2,4,6-Trifluoro-3-methoxybenzaldehyde is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

2,4,6-trifluoro-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVLJKUBTGRVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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